molecular formula C7H5BrFNS B12450298 4-Bromo-3-fluorobenzene-1-carbothioamide

4-Bromo-3-fluorobenzene-1-carbothioamide

Cat. No.: B12450298
M. Wt: 234.09 g/mol
InChI Key: NOHRKUWJPFMYDC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzene-1-carbothioamide is an organic compound that features both bromine and fluorine atoms attached to a benzene ring, along with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting bromofluorobenzene can then be reacted with thiourea to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobenzene-1-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of amines.

Scientific Research Applications

4-Bromo-3-fluorobenzene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3-fluorobenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and fluorine atoms can also participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluorobenzene-1-carbothioamide is unique due to the presence of both bromine and fluorine atoms along with a carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H5BrFNS

Molecular Weight

234.09 g/mol

IUPAC Name

4-bromo-3-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)

InChI Key

NOHRKUWJPFMYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)F)Br

Origin of Product

United States

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